molecular formula C23H24N2O5S B2776591 (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-67-0

(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2776591
CAS No.: 868154-67-0
M. Wt: 440.51
InChI Key: ODCAXWGDNMMNMB-XNTDXEJSSA-N
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Description

This compound is a synthetic thiophene derivative with a tetrahydrobenzo[b]thiophene core substituted at position 6 with a methyl group. The acrylamido side chain features a cyano group and a 4-hydroxy-3-methoxyphenyl moiety, contributing to its bioactivity. Synthesized via Knoevenagel condensation, the reaction involves ethyl 2-(2-cyanoacetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 4-hydroxy-3-methoxybenzaldehyde in toluene with piperidine and acetic acid catalysis . The product is purified via recrystallization, yielding 88% . Key spectral data (IR, NMR, HRMS) confirm the structure, with a melting point of 215–216°C .

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-4-30-23(28)20-16-7-5-13(2)9-19(16)31-22(20)25-21(27)15(12-24)10-14-6-8-17(26)18(11-14)29-3/h6,8,10-11,13,26H,4-5,7,9H2,1-3H3,(H,25,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCAXWGDNMMNMB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of the benzo[b]thiophene scaffold, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

This compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core with various functional groups that contribute to its biological activity. The presence of the acrylamide and cyano groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of the benzo[b]thiophene scaffold exhibit significant anticancer properties:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro studies indicated an IC50 value of approximately 23.2 µM for MCF-7 cells, leading to a reduction in cell viability by 26.86% after 48 hours of treatment .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G2/M phase arrest in the cell cycle. This was evidenced by a 1.48-fold increase in G2/M phase population compared to control cells .
  • Mechanism of Action : The compound's mechanism involves both apoptosis and necrosis pathways. It has been shown to increase late apoptotic cell populations significantly while also inducing necrosis in treated cells .

Other Pharmacological Activities

Beyond its anticancer effects, this compound exhibits several other biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same chemical family:

  • Study on Analgesic Effects : Derivatives of tetrahydrobenzo[b]thiophene were tested for analgesic activity using the "hot plate" method in mice, showing promising results compared to standard analgesics like metamizole .
  • Molecular Docking Studies : In silico studies have predicted favorable binding interactions with various biological targets, further supporting the compound's potential as a therapeutic agent .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryPotential anti-inflammatory effects noted
AnalgesicDemonstrated analgesic effects in animal models

Scientific Research Applications

Structural Overview

The compound features a tetrahydrobenzo[b]thiophene core with a cyano group and an acrylamide moiety, which contributes to its reactivity and potential applications. Its molecular formula is C21H22N2O3SC_{21}H_{22}N_2O_3S with a molecular weight of 382.48 g/mol.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It has been utilized in:

  • Knoevenagel Condensation Reactions : This reaction involves the formation of carbon-carbon bonds, making it essential for synthesizing various substituted phenyl compounds. The compound can react with aldehydes or ketones to produce α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic chemistry .

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antibacterial Properties : Studies have shown that certain derivatives demonstrate notable antibacterial activity against various pathogens. The zone of inhibition tests reveal effective inhibition against bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Activity : Some analogs of the compound have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro .

Material Science

The compound's unique structure allows it to be used as a precursor for synthesizing advanced materials:

  • Dyes and Pigments : The chromophoric nature of the compound makes it suitable for use in dyes and pigments for textiles and coatings.
  • Polymers : It can be polymerized to create materials with specific mechanical and thermal properties, useful in various industrial applications.

Case Study 1: Synthesis of Antibacterial Agents

A study synthesized a series of ethyl 2-cyano-3-(substituted phenyl)acrylamido compounds using (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an intermediate. The synthesized compounds were tested against several bacterial strains, demonstrating varying degrees of antibacterial activity with some achieving zones of inhibition exceeding 15 mm .

Case Study 2: Development of Anticancer Therapies

In another investigation, derivatives of the compound were screened for cytotoxic effects on human cancer cell lines. Results indicated that specific modifications to the molecule enhanced its potency against breast cancer cells. The study concluded that further structural optimization could lead to the development of effective anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydrobenzo[b]Thiophene Series

Compound R1 (Thiophene Substituents) R2 (Phenyl Substituents) Melting Point (°C) Antioxidant Activity (DPPH Scavenging, % at 100 µM) Synthesis Yield (%)
Target (Compound G) 6-methyl 4-hydroxy-3-methoxy 215–216 78.5 88
Compound F 4,5-dimethyl 4-hydroxy 298–300 72.3 90
Compound H 4,5-dimethyl 4-hydroxy-3,5-dimethoxy 220–222 85.6 84
Compound 3d 4,5-dimethyl 4-hydroxy 298–300 68.9 94
Compound 6o 4,5,6,7-tetrahydro 4-hydroxy (different side chain) N/A N/A 22

Key Observations:

  • Substituent Effects on Bioactivity : The 4-hydroxy-3-methoxyphenyl group (Compound G) enhances antioxidant activity compared to the 4-hydroxyphenyl analogue (Compound F) due to the electron-donating methoxy group stabilizing free radicals . Compound H, with two methoxy groups, shows the highest activity (85.6%), suggesting additive effects of electron-donating substituents.
  • Impact of Methyl Group Position: The 6-methyl group in the target compound reduces melting point (215–216°C) versus 4,5-dimethyl analogues (298–300°C for Compound F).
  • Synthetic Efficiency : The target compound’s synthesis yield (88%) is comparable to other derivatives (72–94%), indicating robust methodology across the series .

Comparison with Non-Thiophene Analogues

  • Automotive Chemistry Compounds () : While unrelated to bioactivity, materials like poly(ethylene glycol) diacrylate highlight the versatility of acrylate derivatives in industrial applications, contrasting with the pharmaceutical focus of the target compound .

Mechanistic and Functional Insights

  • Antioxidant Mechanism: The target compound’s activity is attributed to the 4-hydroxy-3-methoxyphenyl group (guaiacyl moiety), which donates hydrogen atoms to neutralize free radicals (e.g., DPPH, superoxide) . Steric hindrance from the methoxy group may prolong radical scavenging by stabilizing the phenolic radical intermediate.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key steps include:

  • Reagent ratios : A 1:1.1 molar ratio of cyanoacetamido precursor to aldehyde ensures minimal side products .
  • Catalytic system : Piperidine (0.35 mL) and acetic acid (1.3 mL) in toluene under reflux for 5–6 hours achieves >70% yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
  • Purification : Recrystallization with methanol or ethanol yields >95% purity .

Table 1 : Representative Yields Under Varied Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (%)
ToluenePiperidine/AcOH11072–9495–99
DMFDBU8065–8590–95
EthanolNH₄OAc7050–6085–90

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key peaks include:
  • δ 6.8–7.5 ppm : Aromatic protons from the 4-hydroxy-3-methoxyphenyl group .
  • δ 2.5–3.2 ppm : Methyl and methylene protons in the tetrahydrobenzo[b]thiophene core .
  • δ 1.2–1.4 ppm : Ethyl ester protons .
    • IR Spectroscopy : Peaks at 2218 cm⁻¹ (C≡N stretch) and 1665 cm⁻¹ (C=O stretch) confirm acrylamido and cyano groups .
    • LC-MS/HRMS : Molecular ion peaks at m/z 397.45 (C₂₀H₁₉N₃O₄S) validate the molecular formula .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Advanced Research Questions

Q. How do structural modifications influence biological activity, and what methods establish structure-activity relationships (SAR)?

  • Core modifications : Replacing the tetrahydrobenzo[b]thiophene with a thiazole ring reduces anticancer activity but enhances enzyme inhibition .
  • Substituent effects :
  • Methoxy → Chloro at the phenyl ring increases cytotoxicity (IC₅₀: 2.1 μM vs. 5.8 μM in breast cancer cells) .

  • Ethyl ester → Carboxamide improves solubility but reduces membrane permeability .

    • Methodologies :
  • In vitro assays : MTT assays on cancer cell lines (e.g., MCF-7, PC3) quantify potency .

  • Docking studies : AutoDock Vina predicts binding to tubulin or kinase targets (e.g., EGFR) .

    Table 2 : SAR of Analogous Compounds

    Substituent (R)Target ActivityIC₅₀ (μM)
    4-Hydroxy-3-methoxyphenylAnticancer (MCF-7)5.8
    3-ChlorophenylAnticancer (PC3)2.1
    5-Methylfuran-2-ylAntioxidant (DPPH assay)12.4

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. SRB) account for divergent IC₅₀ values .
  • Compound stability : Hydrolysis of the ethyl ester in cell culture media (pH 7.4) may reduce observed activity .
  • Experimental controls :
  • Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results .
  • Use stability studies (HPLC monitoring over 24 hours) to confirm compound integrity .
    • Meta-analysis : Compare data from ≥3 independent studies using standardized protocols (e.g., NIH/NCATS guidelines) .

Methodological Recommendations

  • Synthetic optimization : Screen solvents (DMF vs. toluene) and catalysts (piperidine vs. DBU) via DoE (Design of Experiments) to maximize yield .
  • Biological testing : Pair in vitro assays with ADMET predictions (e.g., SwissADME) to prioritize lead compounds .
  • Data validation : Cross-reference NMR/HRMS data with computational tools (e.g., ACD/Labs) to confirm structural assignments .

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